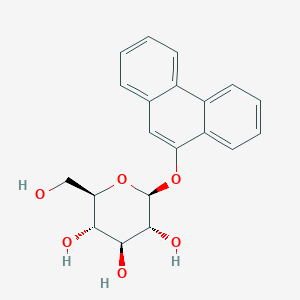

9-phenanthryl beta-D-glucopyranoside

Description

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-9-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1 |

InChI Key |

XZKDYWXQSYKUST-OUUBHVDSSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl beta-D-glucopyranosides exhibit diverse biological activities depending on their aromatic substituents. Below is a detailed comparison of structurally related compounds:

Structural and Functional Differences

Key Research Findings

- Steric and Electronic Effects: Phenyl beta-D-glucopyranoside dimers exhibit distinct hydrogen-bonding patterns compared to galactopyranoside analogs, emphasizing the role of sugar configuration in molecular interactions .

- Receptor Binding: Beta-D-glucopyranosides like gastrodin and methyl derivatives interact with human bitter taste receptor hTAS2R16, which recognizes the glucopyranose core but shows variable affinity depending on the aryl group .

- Bioactivity Enhancement: Traditional processing methods increase the concentration of methyl beta-D-glucopyranoside in herbal extracts, correlating with improved anti-inflammatory and antioxidant effects .

- Enzyme Inhibition: 1-Naphthyl beta-D-glucopyranoside’s extended aromatic system enables potent inhibition of cytochrome P450, a key enzyme in drug metabolism .

Preparation Methods

Protective Group Considerations

Glucose’s hydroxyl groups require protection to prevent undesired side reactions. Acetylation is widely used due to its stability under reaction conditions and ease of removal. For example, 2,3,4,6-tetra-O-acetyl-glucose derivatives serve as effective donors in glycosylation. Post-coupling deprotection via alkaline hydrolysis or transesterification yields the free glucopyranoside.

Adaptation of Octyl-Beta-D-Glucopyranoside Methods for 9-Phenanthryl Derivatives

Catalytic Systems and Reaction Conditions

The synthesis of octyl-beta-D-glucopyranoside, as detailed in patent CN103159804B, utilizes zinc oxide as a catalyst instead of traditional silver carbonate. This method offers cost-effectiveness and operational simplicity, with yields reaching 65% under optimized conditions. Key steps include:

-

Coupling Reaction : 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide reacts with octanol in the presence of ZnO, forming the tetra-acetylated intermediate.

-

Deprotection : Sodium methoxide in methanol removes acetyl groups, yielding the final product.

For 9-phenanthryl derivatives, substituting octanol with 9-phenanthrol (phenanthren-9-ol) could follow a similar pathway. However, steric hindrance from the bulky phenanthryl group may necessitate longer reaction times or elevated temperatures.

Solvent and Stoichiometric Optimization

The patent highlights solvent effects on yield:

-

Ethyl acetate and toluene provided superior intermediate solubility compared to dichloromethane or acetone.

-

A molar ratio of 1:0.3–3 (glucose donor:phenanthrol) may be optimal, though empirical testing is required.

Experimental Data and Comparative Analysis

Case Study: Zinc Oxide vs. Silver-Based Catalysts

The patent’s comparative data (Table 1) demonstrates ZnO’s efficacy:

| Catalyst | Solvent | Yield (%) | Cost (Relative) |

|---|---|---|---|

| ZnO | Ethyl acetate | 65 | Low |

| Ag2CO3 | Dichloromethane | 60 | High |

Zinc oxide’s stability and low cost make it preferable for scaling 9-phenanthryl-beta-D-glucopyranoside synthesis.

Challenges in Phenanthryl Glycoside Synthesis

-

Steric Effects : The planar, rigid structure of phenanthrene may hinder nucleophilic attack by the glucose donor, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

-

Purification : Chromatographic separation may be needed due to byproducts from incomplete coupling or deprotection.

Structural and Spectroscopic Characterization

Analytical Confirmation

While no direct data exists for 9-phenanthryl-beta-D-glucopyranoside, octyl-beta-D-glucopyranoside’s ¹H-NMR spectrum (Figure 1 in the patent) shows characteristic anomeric proton signals at δ 4.2–4.4 ppm, confirming beta-configuration. Similar analysis would apply to the phenanthryl analog, with aromatic protons appearing δ 7.5–8.5 ppm.

Q & A

Q. What are the established methods for synthesizing 9-phenanthryl beta-D-glucopyranoside, and what are their efficiency benchmarks?

Answer: Synthesis typically involves regioselective glycosylation, where the phenanthryl group is coupled to the glucose moiety using acid catalysts (e.g., camphor-10-sulfonic acid in ethanolic/methanolic systems). Efficiency is measured by reaction yield (60–80% for optimized conditions) and purity (>95% via HPLC). Enzymatic methods using glycosyltransferases or β-glucosidases can improve stereoselectivity but require optimization of pH and co-solvents to stabilize the enzyme . Characterization relies on NMR (¹H/¹³C) for structural confirmation and LC-MS for purity assessment .

Q. How can researchers optimize the solubility of 9-phenanthryl beta-D-glucopyranoside in aqueous systems for in vitro assays?

Answer: Low aqueous solubility is a common challenge. Strategies include:

- Co-solvents: Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing enzymes .

- Derivatization: Introduce hydrophilic groups (e.g., sulfate or acetyl) at non-reactive positions to improve hydrophilicity .

- Micellar systems: Employ non-ionic surfactants (e.g., Tween-80) to solubilize the compound in buffer .

Validate solubility using dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in glycosylation efficiency when using 9-phenanthryl beta-D-glucopyranoside in enzymatic transglucosidation reactions?

Answer: Discrepancies often arise from enzyme-substrate specificity or competing hydrolysis. To address this:

- Enzyme screening: Test β-glucosidases from diverse sources (e.g., Aspergillus vs. bacterial) to identify optimal activity .

- Reaction monitoring: Use real-time GC or HPLC to track substrate conversion and byproduct formation .

- Kinetic modeling: Apply Michaelis-Menten parameters to quantify enzyme affinity (Km) and inhibition effects .

For example, camphor sulfonic acid systems show higher transglucosidation yields than aqueous buffers, but require temperature control (30–40°C) .

Q. How can computational docking studies inform the design of 9-phenanthryl beta-D-glucopyranoside derivatives for targeted therapeutic applications?

Answer: Molecular docking (e.g., AutoDock Vina) identifies binding interactions between the glucopyranoside and target proteins (e.g., histone deacetylases or glucose transporters). Key steps:

- Ligand preparation: Generate 3D conformers of derivatives, accounting for glycosidic bond flexibility .

- Binding site analysis: Map residues critical for H-bonding (e.g., Asn-288, Gln-283 in GLUT-1) to guide functionalization .

- Affinity validation: Compare docking scores (ΔG) with experimental IC₅₀ values. Derivatives with <-10 kcal/mol binding energy show promise for in vivo testing .

Recent studies highlight fluorinated or alkyl-chain modifications to enhance membrane permeability .

Q. What analytical techniques are most robust for quantifying 9-phenanthryl beta-D-glucopyranoside in complex biological matrices?

Answer:

- LC-ELSD/MS: Combines liquid chromatography with evaporative light scattering detection for quantification without UV chromophores .

- Isotopic labeling: Use ¹³C-labeled internal standards to correct for matrix effects in mass spectrometry .

- Enzymatic cleavage assays: Measure β-glucosidase-mediated hydrolysis products (e.g., free phenanthrol) via fluorescence .

Validate methods using spike-recovery experiments (85–115% recovery in plasma/liver homogenates) .

Q. How can researchers address interference from endogenous β-glucosidases when studying 9-phenanthryl beta-D-glucopyranoside in cellular models?

Answer:

- Inhibitor co-treatment: Use conduritol B epoxide (10 µM) or nojirimycin to suppress endogenous enzyme activity .

- Gene knockout: Employ CRISPR-Cas9 to delete GBA1 or other β-glucosidase genes in cell lines .

- Control experiments: Include heat-inactivated cell lysates to distinguish enzymatic vs. non-enzymatic hydrolysis .

Q. What evidence supports the potential of 9-phenanthryl beta-D-glucopyranoside as a fluorescent probe for environmental pollutant detection?

Answer: Structural analogs (e.g., 1-naphthyl β-D-glucopyranoside) exhibit fluorescence quenching upon enzymatic cleavage, enabling pollutant detection via β-glucosidase-coupled assays. Methodological insights:

- Sensor design: Immobilize the compound on silica nanoparticles to enhance signal stability .

- Pollutant screening: Test heavy metals (e.g., Hg²⁺) or pesticides that inhibit β-glucosidase, correlating inhibition with fluorescence recovery .

Limit of detection (LOD) for lead compounds is ~0.1 ppm in water samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.